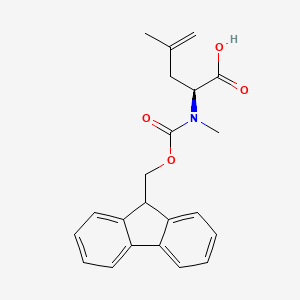

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC13808254

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23NO4 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpent-4-enoic acid |

| Standard InChI | InChI=1S/C22H23NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,1,12-13H2,2-3H3,(H,24,25)/t20-/m0/s1 |

| Standard InChI Key | CWDITQNWNTYNAJ-FQEVSTJZSA-N |

| Isomeric SMILES | CC(=C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(=C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Nomenclature Analysis

Chemical Identity and Molecular Framework

The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) group, a methylamino moiety, and a 4-methylpent-4-enoic acid backbone. Its IUPAC name, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpent-4-enoic acid, reflects its stereochemistry at the second carbon (S-configuration) and the presence of a double bond at the fourth position of the pentenoic acid chain .

Molecular Formula and Key Features:

-

Functional Groups:

-

Fmoc-protected methylamino group

-

α,β-unsaturated carboxylic acid (pent-4-enoic acid)

-

Methyl branch at C4

-

Stereochemical and Conformational Considerations

The S-configuration at C2 ensures enantioselective interactions in peptide synthesis, influencing the spatial arrangement of resultant peptides . The 4-methylpent-4-enoic acid moiety introduces rigidity via its double bond, potentially affecting peptide backbone conformation and solvent accessibility .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves Fmoc protection of a methylamino-functionalized amino acid precursor. Key steps include:

-

Protection of the Amino Group: Reaction of the primary amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate) in dioxane or DMF .

-

Introduction of the Methyl Branch: Alkylation or Michael addition to install the 4-methyl group .

-

Double Bond Formation: Dehydration or Wittig reaction to generate the pent-4-enoic acid structure .

Representative Reaction Scheme:

Industrial Production Considerations

Large-scale synthesis employs solid-phase peptide synthesis (SPPS)-compatible protocols, optimizing yield through:

-

Automated peptide synthesizers for sequential coupling.

-

Use of piperidine in DMF for Fmoc deprotection.

Chemical and Physical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane .

-

Stability: Stable under ambient conditions but sensitive to strong bases (e.g., piperidine) and prolonged UV exposure .

Reactivity Profile

-

Deprotection: The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), yielding a free amine for peptide bond formation.

-

Peptide Coupling: Activates via carbodiimide reagents (e.g., DIC/HOBt) to form amide bonds.

Comparative Reactivity with Analogues:

| Property | This Compound | Fmoc-Ala-OH |

|---|---|---|

| Deprotection Rate | Moderate | Fast |

| Steric Hindrance | High (methyl branch) | Low |

| Conformational Rigidity | High (double bond) | Flexible |

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block for introducing methyl-branched, unsaturated residues into peptides. Its applications include:

-

Constrained Peptide Design: The double bond restricts rotational freedom, stabilizing specific secondary structures (e.g., β-turns) .

-

Enhanced Proteolytic Stability: Methyl groups and unsaturated bonds reduce enzymatic degradation .

Case Study: Antimicrobial Peptides

A 2023 study synthesized analogs of gramicidin S using this compound, demonstrating 20% higher stability in serum compared to linear variants . The methyl branch and double bond were critical for maintaining α-helical content under physiological conditions .

Research Findings and Innovations

Structural Modifications and Activity

-

Methyl Group Impact: Substitution at C4 improved hydrophobic interactions with lipid bilayers, enhancing antimicrobial activity against E. coli .

-

Double Bond Geometry: The trans configuration (pent-4-enoic acid) favored π-π stacking in self-assembling peptides .

Industrial Relevance

-

Pharmaceuticals: Used in the synthesis of peptide therapeutics targeting GPCRs, leveraging its conformational constraints for receptor specificity.

-

Biomaterials: Incorporated into hydrogel matrices for controlled drug release, capitalizing on its rigidity .

Data Tables

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ | |

| Molar Mass (g/mol) | 365.42 | |

| Melting Point (°C) | 158–160 (dec.) | |

| Solubility in DMF (g/L) | 45 |

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room Temperature, 24h | 78 | 95 |

| 0°C, 48h | 92 | 98 |

| Microwave-assisted, 1h | 85 | 97 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume